4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple aromatic systems. The compound is officially registered under Chemical Abstracts Service number 433941-92-5 and carries the molecular descriptor code MFCD03270598 in chemical databases. The systematic name reflects the hierarchical structure beginning with the primary phenolic backbone, followed by the methoxy substituent at position 2, and the complex aminomethyl substituent at position 4 of the phenol ring.
The benzisothiazole portion of the molecule contains a fused benzene ring system with a thiazole ring, where the sulfur atom is oxidized to form a sulfone functional group, indicated by the 1,1-dioxide designation. This oxidation state represents a significant structural feature that distinguishes this compound from simpler benzisothiazole derivatives. The 4-methylphenyl group represents a para-substituted toluene moiety that forms part of the amino bridge connecting the benzisothiazole and phenol components.
According to chemical classification systems, this compound belongs to the broader category of organoheterocyclic compounds, specifically within the benzothiazole class. The presence of multiple aromatic rings classifies it as an aromatic heteropolycyclic compound with substituents that include both electron-donating groups such as the methoxy group and electron-withdrawing groups such as the sulfone moiety. The molecular framework demonstrates characteristics typical of advanced pharmaceutical intermediates and specialty chemical compounds.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is C₂₂H₂₀N₂O₄S, corresponding to a molecular weight of 408.47 atomic mass units. The molecular composition includes twenty-two carbon atoms, twenty hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, reflecting the complex heterocyclic nature of the compound. The Simplified Molecular Input Line Entry System representation is COc1cc(ccc1O)CN(C1=NS(=O)(=O)c2c1cccc2)c1ccc(cc1)C, which provides a linear notation describing the connectivity of all atoms within the molecular structure.
Stereochemical analysis reveals that the compound contains several rotatable bonds, particularly around the aminomethyl bridge connecting the phenolic and benzisothiazole portions. The molecular geometry around the nitrogen atom in the amino bridge adopts a trigonal planar configuration due to conjugation with the aromatic systems, which influences the overall molecular conformation and potential biological activity. The benzisothiazole ring system maintains planarity due to aromatic conjugation, while the sulfone group exhibits tetrahedral geometry around the sulfur center.
The following table summarizes the key molecular descriptors:
The molecular structure exhibits limited stereochemical complexity due to the planar nature of the aromatic systems, though conformational flexibility exists around single bonds connecting the different aromatic units. The presence of the methoxy and hydroxyl groups on the phenol ring creates potential for hydrogen bonding interactions, while the sulfone group provides both hydrogen bond accepting capability and significant dipole moment contribution to the overall molecular properties.
Comparative Analysis of Structural Analogues in the Benzisothiazole Family
The benzisothiazole family encompasses a diverse range of heterocyclic compounds characterized by the fusion of benzene and isothiazole rings. The parent compound 1,2-benzisothiazole (C₇H₅NS) serves as the fundamental structural framework with a molecular weight of 135.19 atomic mass units and is classified within the broader category of benzothiazoles. This basic structure contains a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom fused to a benzene ring system.
Comparative analysis with 1,2-benzisothiazol-3(2H)-one reveals significant structural modifications where the addition of a carbonyl group at position 3 creates a lactam functionality. This compound, also known as benzisothiazolinone, has the molecular formula C₇H₅NOS and molecular weight of 151.186 atomic mass units, representing a fundamental building block for various preservative and antimicrobial applications. The structural evolution from the parent benzisothiazole to the target compound demonstrates progressive complexity through oxidation of the sulfur center and substitution with elaborate organic frameworks.
The oxidation pattern in this compound represents an advanced modification where the sulfur atom is fully oxidized to the sulfone oxidation state. This contrasts with simpler analogues such as the ammonium salt derivative 1,2-benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt (C₇H₈N₂O₃S), which maintains the basic benzisothiazole core but incorporates ionic character through salt formation.
The following comparative table illustrates structural relationships within the benzisothiazole family:
Related derivatives within the chemical literature include 3-((4-hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide (C₁₃H₁₀N₂O₃S), which demonstrates a molecular weight of 274.30 atomic mass units and represents an intermediate complexity between simple benzisothiazole derivatives and the fully elaborated target compound. Additionally, compounds such as 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl derivatives showcase the versatility of the benzisothiazole scaffold for creating diverse molecular architectures with varied substitution patterns.
The structural progression within this chemical family demonstrates the utility of the benzisothiazole core as a platform for molecular elaboration, particularly through modifications at the 3-position and oxidation of the sulfur center. These modifications significantly influence the physicochemical properties, including molecular polarity, hydrogen bonding capacity, and potential biological activity profiles, making the benzisothiazole family an important class of compounds for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-7-10-17(11-8-15)24(14-16-9-12-19(25)20(13-16)28-2)22-18-5-3-4-6-21(18)29(26,27)23-22/h3-13,25H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLRRBHVJNMXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC(=C(C=C2)O)OC)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol (CAS Number: 2920468) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is C22H20N2O4S , with a molecular weight of approximately 396.47 g/mol . The structure features a benzisothiazole moiety, which is known for its diverse biological activities.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Properties
Research indicates that compounds containing benzisothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the dioxido group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
Antioxidant Activity
Another notable biological activity is the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals in biological systems. In vitro assays have demonstrated that this compound exhibits significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.
Cytotoxic Effects
Studies have also explored the cytotoxic effects of this compound on cancer cell lines. For example, research conducted on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Modulation: By modulating ROS levels, the compound may influence cellular signaling pathways associated with growth and survival.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzisothiazole derivatives against resistant bacterial strains. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics.
Study 2: Antioxidant Activity Assessment
In a separate investigation published in Phytotherapy Research, researchers assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The findings revealed that the compound exhibited a significant reduction in DPPH radical concentration compared to control samples, confirming its antioxidant properties.
Study 3: Cancer Cell Line Testing
Research published in Cancer Letters examined the effects of this compound on MCF-7 breast cancer cells. The study found that treatment led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzisothiazole Derivatives
a) 4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl}-2-methoxyphenol (ZX-AN011520)
- Structure : Replaces the 4-methylphenyl group with a 4-chlorophenyl substituent.
- Molecular Formula : C21H17ClN2O4S.
- Molecular Weight : 428.894 g/mol.
- Storage conditions at +4°C indicate higher stability .
b) 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol (ZX-AN011521)
- Structure : Features a 4-methoxybenzyl group instead of methylphenyl.
- Molecular Weight : Similar (~394 g/mol) but with altered substituent positioning.
- Impact : The methoxy group may increase solubility in polar solvents compared to methyl .
c) 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol
- Structure: Incorporates isopropyl and methyl groups on the phenolic ring.
- Applications : Marketed as an industrial-grade compound (99% purity) in 25kg drums, suggesting use in bulk pharmaceutical intermediates .
- Steric Effects : The isopropyl group introduces steric hindrance, which could modulate enzyme interactions .
Functional Group Analogues
a) 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole
- Structure: Benzothiazole core with a methoxyphenol substituent.
- Synthesis: Prepared via condensation of 2-aminobenzenethiol and 4-hydroxy-3-methoxybenzaldehyde in DMSO/Na2S2O5 .
- Comparison: The benzothiazole ring (vs.
b) Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
Pharmacophore-Based Comparisons
a) Substituted Triazole Derivatives
- Example : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one.
- Biological Activity : Demonstrates antimicrobial, antitumor, and antihypertensive activities due to triazole’s hydrogen-bonding capacity .
- Contrast : The triazole ring offers different electronic profiles compared to benzisothiazole-dioxide, affecting target selectivity.
b) Tetrazole-Containing Compounds
- Example: 4-({(5-(4-Hydroxyphenyl)-3-sulfanyl-3H-1,2,4-triazol-1-yl) amino} (1H-tetrazol-5-yl) methyl)-2-methoxyphenol.
- Functionality : Tetrazole groups (pKa ~4.5–6.0) enhance acidity and metal-chelating ability, useful in anticancer agents .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehyde derivatives and triazole intermediates. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation under reduced pressure. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and controlled temperature gradients. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and connectivity. High-resolution mass spectrometry (HR-MS) confirms molecular weight. For definitive structural elucidation, single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution, as demonstrated for structurally analogous benzimidazole derivatives (e.g., monoclinic crystal system with P21/c space group, validated by φ and ω scans) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Initial screening should include in vitro assays targeting enzymes or receptors of interest (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves (0.1–100 µM range) to determine IC₅₀ values. Parallel cytotoxicity assays (e.g., MTT on mammalian cell lines) ensure selective activity. Reference compounds with known mechanisms (e.g., doxorubicin for cytotoxicity) should be included for validation .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR or IR) during characterization be resolved?
- Methodological Answer : Discrepancies often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Variable-temperature NMR to identify temperature-dependent conformational changes.
- X-ray crystallography as a gold standard for unambiguous structural assignment .
- High-performance liquid chromatography (HPLC) with >95% purity thresholds to exclude contaminants .
Q. What experimental designs are recommended for evaluating the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactors. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).
- Plasma stability tests : Monitor degradation in plasma at 37°C for 24 hours. Data should be analyzed using non-compartmental pharmacokinetic models .
Q. How can researchers address conflicting reports on the compound’s biological efficacy across studies?
- Methodological Answer :
- Assay standardization : Validate protocols using reference inhibitors/agonists (e.g., staurosporine for kinase assays).
- Purity verification : Re-analyze compound batches via HPLC and elemental analysis.
- Orthogonal assays : Confirm activity using unrelated methods (e.g., fluorescence polarization vs. radiometric assays).
- Strain/phenotype specificity : Test across diverse biological models (e.g., cancer cell lines with varying genetic backgrounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
